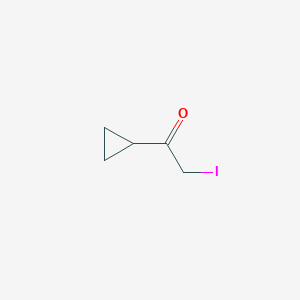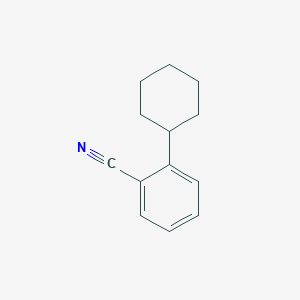![molecular formula C19H12Cl2N2O4S B13943556 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 535963-50-9](/img/structure/B13943556.png)
4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a combination of aromatic rings, furan, and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Carbamothioylamino Linkage: This involves the reaction of an amine with a thiocarbonyl compound.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzoic Acid: Shares the benzoic acid moiety but lacks the furan and carbamothioylamino linkages.
4-Chlorophenylfuran: Contains the furan and chlorophenyl groups but lacks the benzoic acid and carbamothioylamino linkages.
Carbamothioylamino Benzoic Acids: Compounds with similar carbamothioylamino linkages but different aromatic substituents.
Uniqueness
4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its combination of aromatic, furan, and carbamothioylamino functionalities
Eigenschaften
CAS-Nummer |
535963-50-9 |
|---|---|
Molekularformel |
C19H12Cl2N2O4S |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
4-chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O4S/c20-12-4-1-10(2-5-12)15-7-8-16(27-15)17(24)23-19(28)22-14-9-11(18(25)26)3-6-13(14)21/h1-9H,(H,25,26)(H2,22,23,24,28) |
InChI-Schlüssel |
SVGPPYZLLLMSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


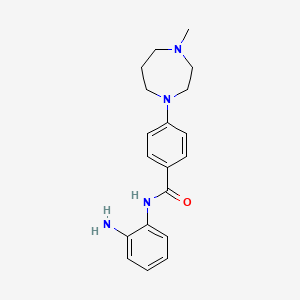
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
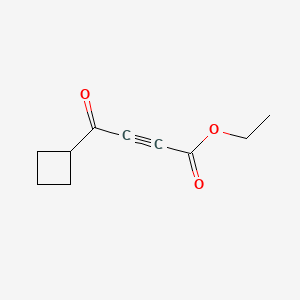
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
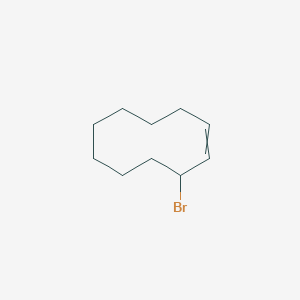



![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
